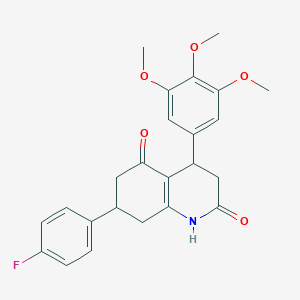

7-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related quinoline derivatives involves acid-catalyzed cyclocondensation, as demonstrated in the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, using 4-fluoroaniline with aromatic aldehydes and cyclopentadiene (Tolstikov et al., 2014).

Molecular Structure Analysis

- The molecular structure of similar quinolinediones has been characterized, revealing specific confirmations and hydrogen bond interactions in their crystalline form (Wang et al., 2006).

Chemical Reactions and Properties

- Detailed studies on the reactivity and chemical properties of quinoline derivatives are well-documented. This includes investigations into various substitution reactions, highlighting their chemical versatility (Makki et al., 2012).

Physical Properties Analysis

- Physical properties such as solubility, fluorescence, and stability of related fluorophore quinolines have been extensively studied, demonstrating their potential in various applications (Hirano et al., 2004).

Chemical Properties Analysis

- The chemical properties, including electronic structures and reactivity, of fluorophenyl substituted quinoline derivatives have been explored using density functional theory (DFT) and time-dependent DFT, providing insights into their molecular behavior (Suliman et al., 2014).

Applications De Recherche Scientifique

Photophysical Properties

The study by Padalkar and Sekar (2014) delves into the synthesis of quinoline derivatives and their photophysical behaviors. These compounds exhibit dual emissions and large Stokes shifts, which are influenced by solvent polarity. The thermal stability of these compounds up to 300°C suggests potential applications in materials science and photophysical research (Padalkar & Sekar, 2014).

Antibacterial Activity

Kuramoto et al. (2003) describe the synthesis of novel antibacterial 8-chloroquinolone derivatives that exhibit potent activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).

Electrochromic Properties

Kim et al. (2005) explore the electrochromic properties of new fluorophores containing the triphenylamine moiety. Their research highlights the potential use of these compounds in electrochromic devices due to their color change at applied voltages (Kim et al., 2005).

Phototoxicity Studies

The phototoxicity of fluorinated quinolone derivatives is studied by Fasani et al. (1999), focusing on their photodegradation and potential phototoxic effects. This research could inform safer drug design by understanding the phototoxic mechanisms of such compounds (Fasani et al., 1999).

Development of New Fluorophores

Ren et al. (2015) report on the design and synthesis of quinoidal fluorophores with strong red/near-infrared emission, showcasing the potential for these compounds in developing new fluorescent probes for biomedical applications (Ren et al., 2015).

Therapeutic Agents

Patel and Patel (2014) synthesize novel fluoroquinolone derivatives, assessing their antibacterial efficacy through molecular docking studies. Their work indicates the potential of these compounds as potent antibacterial agents, contributing to the development of new therapies (Patel & Patel, 2014).

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO5/c1-29-20-10-15(11-21(30-2)24(20)31-3)17-12-22(28)26-18-8-14(9-19(27)23(17)18)13-4-6-16(25)7-5-13/h4-7,10-11,14,17H,8-9,12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXIZFVIGWJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)

![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)

![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)